3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide
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Overview
Description
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide typically involves a multi-step processThe reaction conditions often involve the use of phenylhydrazine and substituted ketones to form the pyrazole ring, followed by the reaction with ethyl acrylate to introduce the acrylamide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s biological activities suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide involves its interaction with specific molecular targets and pathways. The compound has been shown to exert cytotoxic effects by inducing apoptosis in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell death. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-ethylacrylamide can be compared with other pyrazole derivatives, such as:
1,3-diphenyl-1H-pyrazol-4-yl)methylene derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their biological activities.
Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene derivatives: These compounds have different substituents on the pyrazole ring, which can affect their chemical reactivity and biological properties
Properties
IUPAC Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-21-19(24)14-13-17-15-23(18-11-7-4-8-12-18)22-20(17)16-9-5-3-6-10-16/h3-15H,2H2,1H3,(H,21,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDJQNCZAFYSME-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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